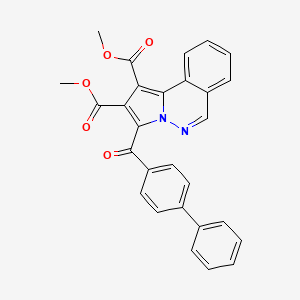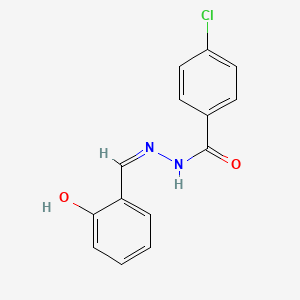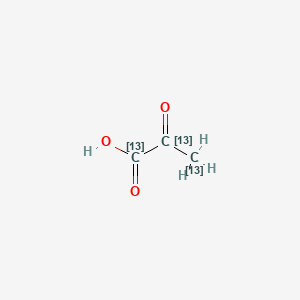
2-oxo(1,2,3-13C3)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo(1,2,3-13C3)propanoic acid, also known as pyruvic acid, is a three-carbon oxo-monocarboxylic acid. It is a key intermediate in several metabolic pathways, including glycolysis. The compound is characterized by the presence of a keto group at the second carbon and a carboxyl group at the third carbon. The isotopic labeling with carbon-13 at positions 1, 2, and 3 makes it particularly useful in metabolic studies and tracer experiments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-oxo(1,2,3-13C3)propanoic acid can be synthesized through various methods. One common approach involves the oxidative decarboxylation of 2-oxo(1,2,3-13C3)butanoic acid. This reaction typically requires a strong oxidizing agent such as potassium permanganate or hydrogen peroxide under acidic conditions .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to overproduce the compound. The fermentation process is optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2-oxo(1,2,3-13C3)propanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to acetic acid and carbon dioxide.
Reduction: It can be reduced to lactic acid using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the keto group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols.
Major Products:
Oxidation: Acetic acid, carbon dioxide.
Reduction: Lactic acid.
Substitution: Various substituted pyruvates depending on the nucleophile used.
Scientific Research Applications
2-oxo(1,2,3-13C3)propanoic acid is widely used in scientific research due to its role in metabolic pathways. Some applications include:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Utilized in metabolic studies to trace carbon flow in glycolysis and the citric acid cycle.
Medicine: Investigated for its potential in treating metabolic disorders and as a dietary supplement to enhance athletic performance.
Industry: Employed in the production of biodegradable plastics and other value-added chemicals.
Mechanism of Action
The mechanism of action of 2-oxo(1,2,3-13C3)propanoic acid involves its role as an intermediate in glycolysis. It is converted to acetyl-CoA by the enzyme pyruvate dehydrogenase, which then enters the citric acid cycle. This conversion is crucial for the production of adenosine triphosphate (ATP), the primary energy currency of the cell .
Comparison with Similar Compounds
2-oxobutanoic acid: Similar structure but with an additional carbon.
Lactic acid: The reduced form of pyruvic acid.
Acetic acid: The oxidized form of pyruvic acid.
Uniqueness: 2-oxo(1,2,3-13C3)propanoic acid is unique due to its central role in metabolism and its isotopic labeling, which makes it invaluable for tracer studies in metabolic research .
Properties
CAS No. |
378785-77-4 |
|---|---|
Molecular Formula |
C3H4O3 |
Molecular Weight |
91.040 g/mol |
IUPAC Name |
2-oxo(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C3H4O3/c1-2(4)3(5)6/h1H3,(H,5,6)/i1+1,2+1,3+1 |
InChI Key |
LCTONWCANYUPML-VMIGTVKRSA-N |
Isomeric SMILES |
[13CH3][13C](=O)[13C](=O)O |
Canonical SMILES |
CC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


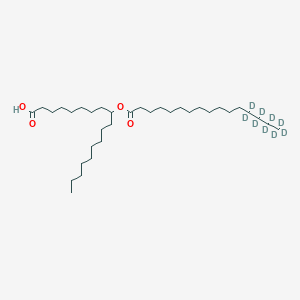
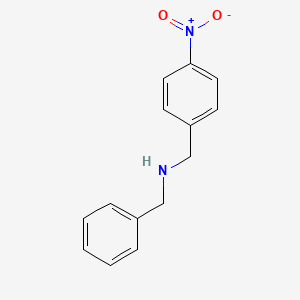

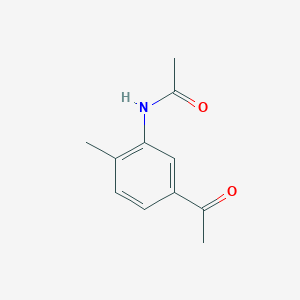
![6-Imino-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-5-carbonitrile](/img/structure/B11939849.png)





![4,5,6,7,8,9-Hexahydrocycloocta[d][1,2,3]selenadiazole](/img/structure/B11939893.png)

